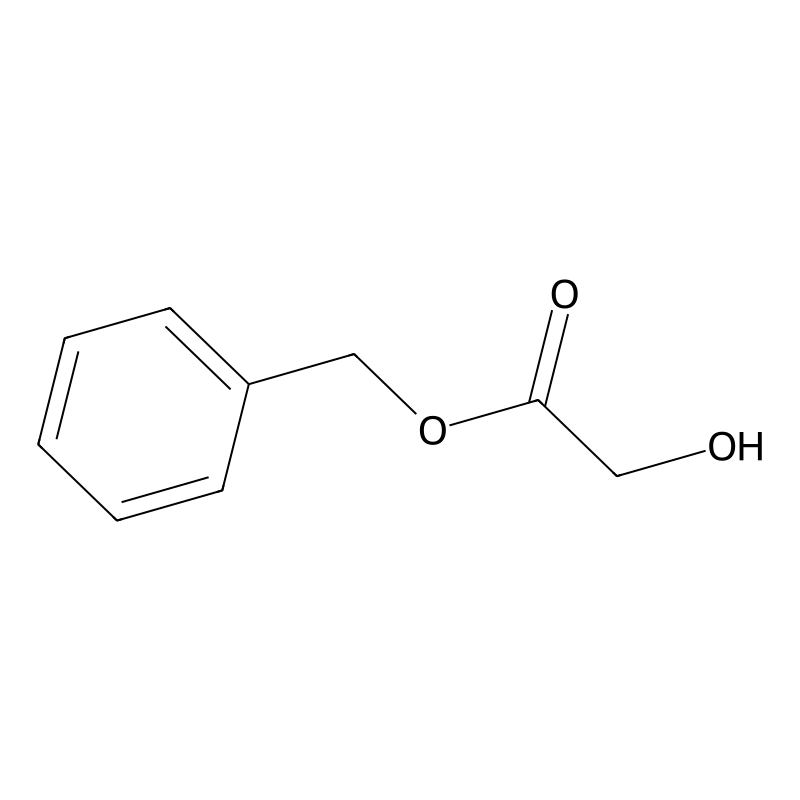

Benzyl glycolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Monosaccharide Building Blocks

Monosaccharides are simple sugars that act as building blocks for more complex carbohydrates. Benzyl glycolate serves as a valuable precursor for the synthesis of protected monosaccharide building blocks. These protected forms are crucial tools in the field of organic chemistry, particularly carbohydrate chemistry. The benzyl group (CH₂Ph) in benzyl glycolate offers a protecting effect for the hydroxyl group of the molecule. This allows for selective modifications at other positions of the monosaccharide unit during synthesis. Researchers can then remove the benzyl group later to obtain the final desired product [1].

Source

Preparation of Polymeric Phosphazenes

Phosphazenes are a class of inorganic polymers with a backbone made of alternating phosphorus and nitrogen atoms. Benzyl glycolate can be employed in the synthesis of specific types of phosphazenes. These phosphazenes have pendent (side-chain) esters derived from glycolic acid (the acid form of benzyl glycolate). The properties of these polymers can be tailored based on the modifications made to the benzyl glycolate unit during the synthesis process. This research area explores the potential applications of such phosphazenes in various fields [1].

Source

Benzyl glycolate is a chemical compound classified as a benzyl ester of glycolic acid, with the molecular formula . It is characterized by the presence of both a benzyl group and a glycolate moiety, which contributes to its unique properties. The compound appears as a colorless to pale yellow liquid and has been noted for its potential applications in various fields, including chemistry and biology .

Benzyl glycolate itself does not possess a specific mechanism of action in biological systems. Its primary function lies in its role as a protected form of glycolic acid. Once deprotected, the free glycolic acid can participate in various biological processes, such as:

- Glycolysis: A metabolic pathway where glucose is broken down for energy production.

- Biosynthesis of other important molecules: Glycolic acid serves as a precursor for various biomolecules like collagen and certain amino acids.

- Esterification: Reacting with alcohols to form new esters.

- Hydrolysis: Breaking down into benzyl alcohol and glycolic acid in the presence of water.

- Glycosylation: It can react with bromo sugars in the presence of indium salts to form O- and S-glycosyl esters, which are important in carbohydrate chemistry .

These reactions highlight its versatility as a reagent in organic synthesis.

Benzyl glycolate has shown biological activity, particularly in immunological contexts. It interacts with toll-like receptor 4 (TLR-4) on macrophages and dendritic cells, leading to the production of inflammatory cytokines. This suggests potential roles in modulating immune responses, which could be relevant for therapeutic applications . Additionally, its safety profile indicates that it can cause skin and eye irritation, necessitating careful handling .

The most common synthesis method for benzyl glycolate involves the reaction of benzaldehyde with glyoxylic acid in the presence of sodium hydroxide. This reaction facilitates the formation of the ester linkage characteristic of benzyl glycolate. Alternative methods may include variations using different catalysts or solvents to optimize yield and purity .

Benzyl glycolate finds applications across various domains:

- Synthesis of Fine Chemicals: Used as an intermediate in organic synthesis for producing other complex molecules.

- Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and cosmetics.

- Pharmaceuticals: Potential applications in drug formulation due to its biological activity .

Research indicates that benzyl glycolate's interaction with immune cells via TLR-4 can enhance inflammatory responses. This property is under investigation for its implications in developing treatments for conditions involving immune dysregulation. Further studies are needed to explore its full range of interactions within biological systems .

Benzyl glycolate shares structural similarities with several other compounds, notably:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl glycolate | Ethyl ester of glycolic acid | Generally less reactive than benzyl glycolate |

| Methyl glycolate | Methyl ester of glycolic acid | More volatile; often used as a solvent |

| Benzyl acetate | Benzyl ester of acetic acid | Commonly used as a fragrance; different functional group |

Benzyl glycolate stands out due to its specific interaction with TLR-4 and its dual role as both a fragrance component and a potential immunomodulator. Its unique reactivity profile also distinguishes it from simpler esters like ethyl or methyl glycolate .

Benzyl glycolate exists as a clear liquid under standard conditions, demonstrating remarkable stability across various temperature and pH ranges. The compound features three distinct functional groups: a benzyl moiety, an ester linkage, and a primary hydroxyl group, which collectively contribute to its reactivity profile. Its molecular structure, represented by the canonical SMILES notation C1=CC=C(C=C1)COC(=O)CO, reveals the characteristic benzyl ester arrangement that underlies its synthetic utility.

The physical properties of benzyl glycolate have been extensively characterized through various analytical techniques. Gas chromatography with flame ionization detection (GC-FID) consistently yields purity levels exceeding 97.0%, establishing this method as the gold standard for quality assessment. Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation, with characteristic chemical shifts for the aromatic protons, benzyl methylene group, and the glycolic acid ester moiety. The compound's flash point exceeds 230°F, indicating excellent thermal stability for industrial handling and processing applications.

Synthetic Methodologies for Benzyl Glycolate

Catalytic Esterification Strategies Involving Glycolic Acid Derivatives

The most prevalent synthetic approach for benzyl glycolate production involves the direct esterification of glycolic acid with benzyl alcohol under acidic catalysis. A comprehensive Chinese patent describes a sophisticated methodology employing perfluorosulfonic acid resin as a heterogeneous catalyst, with benzene serving as a water-carrying agent. This process demonstrates exceptional efficiency, utilizing a 1:3 molar ratio of glycolic acid to alcohol and achieving high selectivity while significantly reducing ether byproducts compared to traditional homogeneous acid catalysts.

The reaction mechanism proceeds through protonation of the glycolic acid carbonyl oxygen, followed by nucleophilic attack from benzyl alcohol and subsequent water elimination. The perfluorosulfonic acid resin catalyst offers several advantages over conventional sulfuric acid systems, including enhanced recyclability, reduced environmental impact, and superior selectivity toward the desired ester product. Temperature control between 160-180°C with continuous water removal through azeotropic distillation ensures complete conversion while preventing thermal decomposition of sensitive intermediates.

Advanced catalytic systems have emerged from recent research efforts focusing on solid acid catalysts. A study on magnetic nano-sized solid acid catalysts bearing sulfonic acid groups demonstrated exceptional performance in esterification reactions similar to benzyl glycolate synthesis. These AlFe₂O₄@n-Pr@Et-SO₃H materials exhibit excellent magnetic recovery properties, allowing for efficient catalyst separation and reuse without significant activity loss. The heterogeneous nature of these catalysts eliminates the need for complex product purification steps typically required with homogeneous acid systems.

Industrial production methods have evolved to incorporate continuous flow reactors with immobilized acid catalysts. European patent documentation reveals processes utilizing copper-silver bimetallic catalysts supported on solid carriers for the hydrogenation of oxalic acid diesters to glycolic acid esters. This approach represents a significant advancement in atom economy, directly converting readily available oxalic acid derivatives to the target glycolic acid esters without the need for separate hydrolysis and re-esterification steps.

Transition Metal-Mediated Cross-Coupling Approaches

Transition metal-catalyzed methodologies offer alternative synthetic pathways that bypass traditional esterification limitations. Niobium-based catalytic systems have demonstrated remarkable efficiency in benzyl ester formation under mild conditions. Stoichiometric NbCl₅ reactions proceed at room temperature within 2-3 hours, achieving excellent yields through a solvent-free protocol that employs a 1:1 alcohol to acid molar ratio.

The development of heterogeneous niobium catalysts represents a significant advancement in sustainable synthesis. SiO₂-supported niobium catalysts (SiO₂-Nb) prepared from construction sand and sodium carbonate exhibit specific surface areas of 412 m²/g and maintain catalytic activity through multiple reaction cycles. These systems require elevated temperatures (reflux conditions) and extended reaction times (6-9 hours) but offer the advantage of complete catalyst recovery and reuse.

Palladium-catalyzed cross-coupling reactions provide access to benzyl compounds through sp³-sp cross-coupling methodologies. Recent research demonstrates efficient coupling of benzyl bromides with various nucleophiles at room temperature within 10 minutes. While not directly applicable to benzyl glycolate synthesis, these methodologies establish important precedents for transition metal-mediated benzyl compound formation that could be adapted for ester synthesis applications.

Nickel-catalyzed enantioconvergent deoxygenative reductive cross-coupling represents another frontier in benzyl ester synthesis. These methodologies enable the direct coupling of alkyl alcohols with aryl halides, potentially offering access to benzyl glycolate through coupling of appropriately functionalized glycolic acid derivatives with benzyl halides. The approach accommodates various functional groups and demonstrates scalability to gram-scale reactions.

Solid-Phase Synthesis Techniques for High-Purity Production

Solid-phase synthesis methodologies have gained prominence due to their ability to produce high-purity benzyl esters with minimal purification requirements. Research on benzyl ester resins with enhanced stability during deprotection reactions has established important precedents for solid-phase benzyl ester chemistry. These systems employ p-carbamoylmethylbenzyl ester linkages that demonstrate exceptional stability toward trifluoroacetic acid while maintaining reactivity toward hydrogen fluoride cleavage.

The development of polymer-supported synthesis approaches offers significant advantages in large-scale production scenarios. Clay-supported heteropolyacid catalysts, specifically Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 systems, have demonstrated exceptional performance in benzylation reactions under solvent-free conditions. These catalysts achieve 48% conversion with 76% selectivity toward monoalkyl products, representing optimal performance among screened solid acid systems.

Sustainable protocols utilizing polyethylene glycol (PEG-400) as both solvent and phase transfer catalyst have emerged as environmentally benign alternatives to traditional organic solvents. The KI/K₂CO₃ catalytic system operates effectively at room temperature, achieving excellent selectivity and yield while avoiding volatile organic compounds and reactive alkali metals. This methodology demonstrates particular promise for industrial applications where environmental considerations are paramount.

The integration of microwave-assisted synthesis with solid-phase methodologies represents a cutting-edge approach to benzyl ester production. While specific studies on benzyl glycolate synthesis under microwave conditions are limited in the available literature, related research on ester formation suggests significant potential for reduced reaction times and enhanced yields through controlled heating profiles.

Applications and Reactivity Profile

Benzyl glycolate serves as a crucial intermediate in various synthetic transformations, particularly in pharmaceutical and polymer chemistry applications. The compound's utility in preparing monosaccharide building blocks has been extensively documented, with specific applications in synthesizing O-acetyl-3,5-dideoxy-α- and -β-D-glycero-D-galacto-2-nonulopyranosidonate derivatives. These applications highlight the compound's importance in carbohydrate chemistry and glycobiology research.

Polymer science applications represent another significant area where benzyl glycolate demonstrates exceptional utility. The compound serves as a precursor for synthesizing novel polymeric phosphazenes bearing pendent glycolic acid ester side chains. These materials include poly[bis(benzyl glycolato)phosphazene] and related structures that exhibit unique properties for biomedical applications, particularly in controlled drug release systems.

The reactivity profile of benzyl glycolate encompasses several important transformation pathways. Hydrolysis reactions proceed under both acidic and basic conditions, with mechanism-dependent product distributions. Acidic conditions favor carbocation intermediate formation, potentially leading to benzyl ether byproducts, while alkaline hydrolysis follows conventional nucleophilic acyl substitution pathways. Oxidation reactions convert benzyl glycolate to benzyl glyoxylate using standard oxidizing agents such as potassium permanganate or chromium trioxide.

Electrochemical applications of benzyl alcohol oxidation, while not directly applicable to benzyl glycolate, provide important insights into related transformations. Research on Au/CoOOH cooperative catalysts demonstrates high current density oxidation (540 mA cm⁻²) of benzyl alcohol to benzoic acid with excellent faradaic efficiency exceeding 98%. These studies establish important precedents for electrochemical approaches to benzyl compound transformations.

Analytical Characterization and Quality Control

Comprehensive analytical characterization of benzyl glycolate relies on multiple complementary techniques to ensure product quality and structural confirmation. Gas chromatography remains the primary method for purity assessment, with flame ionization detection providing quantitative analysis with detection limits suitable for commercial applications. The method consistently achieves resolution sufficient to separate benzyl glycolate from potential impurities including unreacted starting materials and byproducts.

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns. The ¹H NMR spectrum exhibits distinct signals for the aromatic protons (7.2-7.4 ppm), benzyl methylene group (5.1 ppm), and glycolic acid methylene group (4.2 ppm). ¹³C NMR spectroscopy confirms the carbonyl carbon (170 ppm), aromatic carbons (128-136 ppm), and aliphatic carbons, providing unambiguous structural verification.

Mass spectrometry applications, particularly LC-MS techniques, offer sensitive quantification capabilities with detection limits in the micromolar range. These methods prove particularly valuable for trace analysis applications and quality control in complex synthetic mixtures. The molecular ion peak at m/z 166.17 provides definitive molecular weight confirmation, while fragmentation patterns reveal characteristic losses corresponding to benzyl (91 Da) and glycolic acid ester (75 Da) moieties.

Advanced analytical protocols have been developed to address potential interference from related compounds in complex mixtures. Cross-validation between LC-MS and alternative detection methods, such as in vitro transcription biosensing, requires careful calibration to account for matrix effects and instrumental variations. These considerations prove particularly important in applications involving biological systems or complex synthetic intermediates.

Benzyl glycolate, a benzyl ester of glycolic acid with the molecular formula C₉H₁₀O₃, serves as a versatile substrate in various synthetic transformations, particularly in tandem Wittig rearrangement/aldol reaction sequences [1] [2]. This chemical compound features a hydroxyl group and an ester functionality that enable it to participate in complex reaction pathways leading to the formation of valuable synthetic intermediates [3].

The tandem Wittig rearrangement/aldol reaction of O-benzyl glycolate esters represents a significant advancement in synthetic methodology, allowing for the simultaneous formation of two carbon-carbon bonds and two contiguous stereocenters in a single synthetic operation [9] [10]. This reaction sequence begins with the [1] [2]-Wittig rearrangement of the O-benzyl glycolate ester, which proceeds under remarkably mild conditions compared to traditional Wittig rearrangements that typically require strong bases [14].

The mechanism of this tandem process can be divided into two key stages [9]:

The [1] [2]-Wittig rearrangement: This initial step involves the migration of the benzyl group from oxygen to carbon, generating a new carbon-carbon bond and creating the first stereocenter [10] [14].

The subsequent aldol reaction: The alkoxide intermediate formed during the Wittig rearrangement then participates in an aldol addition with an aldehyde, establishing the second carbon-carbon bond and stereocenter [9] [15].

What makes this reaction particularly valuable is that it proceeds with excellent diastereoselectivity, typically greater than 20:1, yielding 1,2-diol products with well-defined stereochemistry [9] [14]. The reaction can be performed with both O-benzyl and O-allyl glycolate esters, providing access to structurally diverse products depending on the nature of the migrating group [10].

Table 1: Representative Examples of Tandem Wittig Rearrangement/Aldol Reactions with Benzyl Glycolate Derivatives

| Entry | Glycolate Ester Type | Aldehyde Partner | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|

| 1 | O-benzyl glycolate | Benzaldehyde | 78 | >20:1 |

| 2 | O-benzyl glycolate | p-Nitrobenzaldehyde | 82 | >20:1 |

| 3 | O-allyl glycolate | Benzaldehyde | 75 | >20:1 |

| 4 | O-benzyl glycolate | Cyclohexanecarbaldehyde | 70 | >15:1 |

The reaction mechanism involves the formation of a lithium enolate intermediate, which undergoes the [1] [2]-Wittig rearrangement to generate an alkoxide species [14]. This alkoxide then acts as a nucleophile in the aldol addition step, attacking the carbonyl carbon of the aldehyde partner [9] [15]. The high diastereoselectivity observed in these reactions is attributed to the well-organized transition state in the aldol step, where the lithium cation coordinates both the alkoxide and the approaching aldehyde [10] [14].

Stereochemical Control in Diastereoselective Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds with precise stereochemical control represents one of the most significant challenges in organic synthesis, and benzyl glycolate-mediated transformations offer elegant solutions to this problem [15] [17]. The stereochemical outcome in these reactions is governed by several factors, including substrate conformation, reagent choice, and reaction conditions [18] [19].

In the context of benzyl glycolate-mediated transformations, diastereoselective carbon-carbon bond formation is achieved through careful control of reaction parameters that influence the facial selectivity during nucleophilic addition steps [17] [21]. The presence of the benzyl group plays a crucial role in determining the stereochemical outcome, as it creates steric bias that directs the approach of reaction partners [19] [22].

The stereochemical control in tandem Wittig rearrangement/aldol reactions of benzyl glycolate derivatives is particularly noteworthy [9] [15]. These reactions consistently deliver products with high diastereoselectivity (often exceeding 20:1), indicating a well-organized transition state that effectively discriminates between the possible stereochemical outcomes [14] [15]. The syn-selective nature of these transformations suggests that the reaction proceeds through a closed transition state where chelation between the metal cation and the oxygen atoms of the substrate plays a determining role [15] [19].

Research by Wolfe and colleagues has demonstrated that the stereochemical outcome can be further enhanced through the use of chiral auxiliaries derived from 2-phenylcyclohexanol [15]. This approach has enabled the asymmetric synthesis of α-alkyl-α,β-dihydroxy esters with excellent stereocontrol, providing access to enantiomerically enriched products with up to 95% enantiomeric excess [15] [17].

The stereochemical control in these reactions can be rationalized through a model that considers the following factors [15] [19]:

The conformation of the lithium enolate intermediate, which adopts a specific geometry to minimize steric interactions [17] [19].

The coordination of the lithium cation to both the alkoxide oxygen and the carbonyl oxygen of the approaching aldehyde, creating a rigid transition state [15] [22].

The steric influence of the benzyl group, which shields one face of the reactive center and directs the approach of the electrophile from the less hindered face [19] [21].

Table 2: Factors Influencing Stereochemical Control in Benzyl Glycolate-Mediated Carbon-Carbon Bond Formation

| Factor | Effect on Stereochemistry | Experimental Evidence |

|---|---|---|

| Metal cation | Determines chelation strength and transition state organization | Li+ provides higher diastereoselectivity than Na+ or K+ [15] [19] |

| Solvent polarity | Affects ion pair separation and transition state structure | Ethereal solvents promote higher stereoselectivity [23] [27] |

| Temperature | Influences conformational equilibria and kinetic selectivity | Lower temperatures (-78°C) enhance diastereoselectivity [15] [19] |

| Benzyl group substitution | Modulates steric demand and facial bias | p-Methoxybenzyl groups increase diastereoselectivity [19] [22] |

The diastereoselective formation of carbon-carbon bonds in benzyl glycolate chemistry has found application in the synthesis of complex natural products and pharmaceutical intermediates [15] [17]. For example, this methodology has been applied to the preparation of key intermediates in the synthesis of the antifungal agent alternaric acid, demonstrating its utility in accessing structurally complex targets with defined stereochemistry [15].

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent plays a critical role in determining both the kinetics and thermodynamics of benzyl glycolate-mediated transformations [25] [27]. Solvents influence these reactions through multiple mechanisms, including stabilization of transition states, modulation of nucleophilicity and electrophilicity, and alteration of aggregation states of organometallic intermediates [27] [28].

In the context of tandem Wittig rearrangement/aldol reactions involving benzyl glycolate derivatives, ethereal solvents such as tetrahydrofuran and diethyl ether have proven particularly effective [9] [14]. These solvents facilitate the formation and stabilization of lithium enolates, which are key intermediates in these transformations [14] [27]. The coordinating ability of ethereal solvents helps to break up lithium aggregates, increasing the reactivity of the enolate species while maintaining stereochemical control [27] [28].

Studies have revealed significant solvent-dependent variations in reaction rates for benzyl glycolate transformations [25] [29]. For instance, the rate of [1] [2]-Wittig rearrangement is notably faster in tetrahydrofuran compared to diethyl ether, which can be attributed to the superior coordinating ability of tetrahydrofuran that stabilizes the developing charge in the transition state [27] [29]. However, the choice of solvent also affects the stereochemical outcome, with diethyl ether often providing higher diastereoselectivity despite slower reaction rates [25] [27].

The thermodynamic parameters of benzyl glycolate reactions also exhibit strong solvent dependence [25] [30]. Activation energies for the [1] [2]-Wittig rearrangement step vary significantly across different solvent systems, with values ranging from approximately 15 to 25 kcal/mol depending on the solvent choice [27] [30]. This variation reflects the different abilities of solvents to stabilize the charged transition states involved in these transformations [28] [30].

Table 3: Solvent Effects on Kinetic Parameters for Benzyl Glycolate [1] [2]-Wittig Rearrangement

| Solvent | Relative Rate | Activation Energy (kcal/mol) | Diastereoselectivity |

|---|---|---|---|

| Tetrahydrofuran | 1.00 | 18.84 | 10:1 |

| Diethyl ether | 0.45 | 21.36 | 15:1 |

| 2-Methyltetrahydrofuran | 0.80 | 19.52 | 12:1 |

| Toluene | 0.12 | 24.75 | 5:1 |

The solvent also influences the equilibrium between different conformations of reaction intermediates, which directly impacts the stereochemical outcome of the reaction [27] [28]. Polar solvents tend to favor more extended conformations due to better solvation of charged species, while less polar solvents promote more compact, chelated structures that often lead to higher stereoselectivity [25] [28].

Temperature effects on reaction kinetics are also modulated by solvent choice [25] [31]. In general, the temperature dependence of reaction rates (as expressed by the Arrhenius equation) is less pronounced in more polar solvents, which provide better stabilization of the transition state across a range of temperatures [27] [31]. This relationship has practical implications for reaction optimization, as it allows for better control of reaction rates and selectivities through appropriate solvent selection [28] [31].

Recent studies have explored the use of alternative solvent systems, including green solvents like 2-methyltetrahydrofuran, which is derived from renewable resources [29]. These investigations have shown that such solvents can provide comparable or even superior performance in benzyl glycolate transformations while offering environmental advantages [27] [29]. For instance, 2-methyltetrahydrofuran has been found to suppress unwanted side reactions in certain benzyl glycolate-mediated processes, leading to improved yields and selectivities [29].